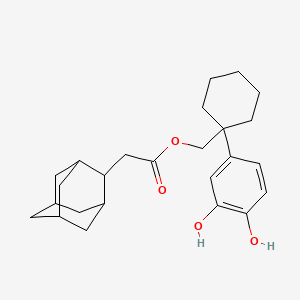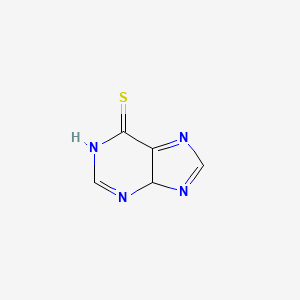
1,4-Dihydropurine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydropurine-6-thione: is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a sulfur atom at the 6th position of the purine ring, replacing the oxygen atom found in purine. This compound is of significant interest due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions:
1,4-Dihydropurine-6-thione can be synthesized through several methods. One common approach involves the reaction of purine-6-thione with appropriate reagents to introduce the dihydro functionality. For example, the reaction of purine-6-thione with 1,2-dibromoethane in the presence of a base can lead to the formation of this compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions:
1,4-Dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form purine-6-thione derivatives.
Reduction: Reduction reactions can convert it to other dihydropurine derivatives.
Substitution: The sulfur atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various dihydropurine derivatives .
科学的研究の応用
1,4-Dihydropurine-6-thione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting purine metabolism.
Industry: The compound is used in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 1,4-dihydropurine-6-thione involves its interaction with various molecular targets. The sulfur atom at the 6th position plays a crucial role in its biological activity. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .
類似化合物との比較
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with similar therapeutic applications.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Comparison:
1,4-Dihydropurine-6-thione is unique due to the presence of the dihydro functionality and the sulfur atom at the 6th position. This structural difference imparts distinct chemical and biological properties compared to other purine analogs. For instance, while 6-mercaptopurine and thioguanine are primarily used as chemotherapeutic agents, this compound’s unique structure allows for a broader range of applications, including potential use in materials science .
特性
分子式 |
C5H4N4S |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
1,4-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10) |
InChIキー |
HZMWQJIOBSTFAE-UHFFFAOYSA-N |
正規SMILES |
C1=NC2C(=NC=N2)C(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


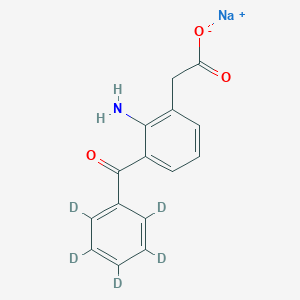
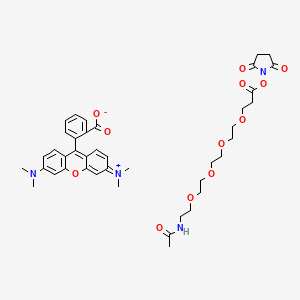

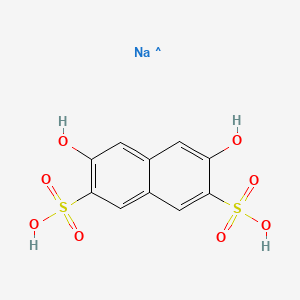
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
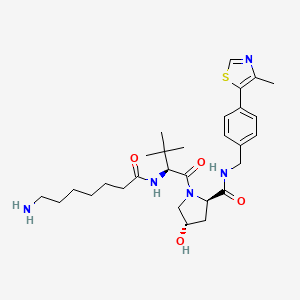
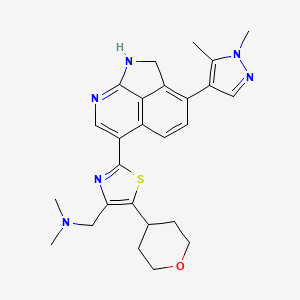
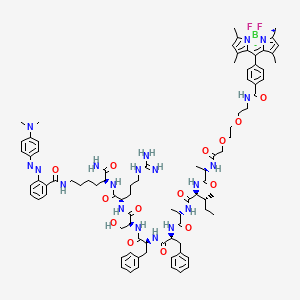
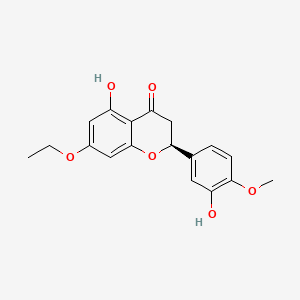

![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)
